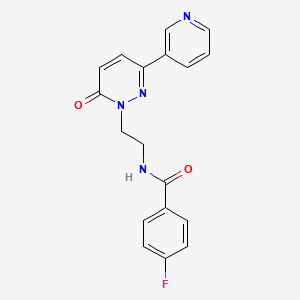
4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as compound X, and it is a potent inhibitor of a specific protein that plays a crucial role in various biological processes. The purpose of
作用机制
The mechanism of action of 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide involves the inhibition of a specific protein called protein X. This protein is involved in various biological processes, including cancer cell proliferation, inflammation, and angiogenesis. By inhibiting protein X, this compound can potentially reduce the growth and spread of cancer cells, reduce inflammation, and prevent the formation of new blood vessels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and prevent the formation of new blood vessels. In vivo studies have also shown that this compound can reduce tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
One of the advantages of using 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide in lab experiments is its potent inhibitory activity against protein X. This compound can be used to study the role of protein X in various biological processes, including cancer cell proliferation, inflammation, and angiogenesis. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in some experimental settings.
未来方向
There are several potential future directions for the study of 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide. One potential direction is the development of more efficient synthesis methods that can increase the overall yield of this compound. Another potential direction is the investigation of the potential therapeutic applications of this compound in other diseases, including neurological disorders and infectious diseases. Finally, the development of new formulations or delivery methods that can improve the solubility and bioavailability of this compound can also be a potential future direction.
合成方法
The synthesis of 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide involves several steps. The first step is the preparation of 6-oxo-3-(pyridin-3-yl)pyridazine, which is achieved by reacting 3-aminopyridine with ethyl acetoacetate. The resulting product is then reacted with 4-fluorobenzoyl chloride to obtain this compound. The overall yield of this synthesis method is around 30%.
科学研究应用
4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of a specific protein that plays a crucial role in various biological processes, including cancer cell proliferation, inflammation, and angiogenesis. Therefore, this compound has been investigated as a potential treatment for various diseases, including cancer, inflammatory diseases, and cardiovascular diseases.
属性
IUPAC Name |
4-fluoro-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-15-5-3-13(4-6-15)18(25)21-10-11-23-17(24)8-7-16(22-23)14-2-1-9-20-12-14/h1-9,12H,10-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTJMUGPIBBQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

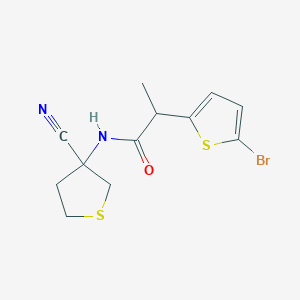
![3-[3-[Methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2623781.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile](/img/structure/B2623784.png)
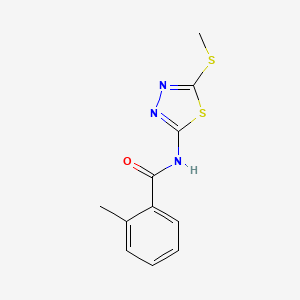

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2623791.png)
![3,5-dimethyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2623793.png)

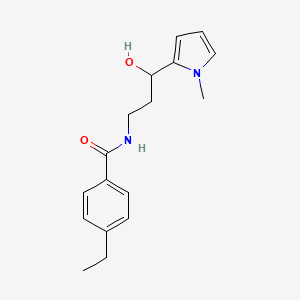

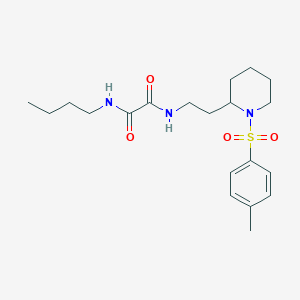


![N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride](/img/structure/B2623802.png)